![molecular formula C23H28ClFN4O4 B606546 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride CAS No. 1431697-96-9](/img/structure/B606546.png)
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride
Overview
Description
CCT241533 (hydrochloride) is a potent and selective inhibitor of checkpoint kinase 2 (CHK2), a protein kinase involved in the DNA damage response pathway. This compound has shown significant potential in enhancing the efficacy of genotoxic cancer therapies, particularly in combination with poly (ADP-ribose) polymerase (PARP) inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
CCT241533 (hydrochloride) is synthesized through a multi-step process involving the coupling of a quinazoline derivative with a pyrrolidine derivative. The key steps include:
Formation of the quinazoline core: This involves the reaction of 2-aminobenzonitrile with formamide to form the quinazoline ring.
Coupling with pyrrolidine: The quinazoline derivative is then coupled with a pyrrolidine derivative under basic conditions to form the final product.
Industrial Production Methods
Industrial production of CCT241533 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) to confirm its structure and purity .
Chemical Reactions Analysis
Types of Reactions
CCT241533 (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in hydrogen bonding and π-π interactions, which are crucial for its binding to CHK2 .
Common Reagents and Conditions
Substitution reactions: These reactions typically involve nucleophilic or electrophilic reagents under mild to moderate conditions.
Hydrogen bonding and π-π interactions: These interactions occur under physiological conditions and are essential for the compound’s biological activity.
Major Products
The major product formed from the reactions involving CCT241533 (hydrochloride) is the compound itself, as it is designed to be stable under physiological conditions. it can form complexes with CHK2 and other proteins involved in the DNA damage response pathway .
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is with a molecular weight of approximately 442.48 g/mol. It features a fluorine atom and multiple functional groups that contribute to its biological activity. The structural complexity allows for interactions with various biological targets, making it a candidate for drug development.
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that derivatives of quinazoline compounds exhibit significant anticancer properties. The specific structure of this compound suggests potential activity against various cancer cell lines by inhibiting critical signaling pathways involved in tumor growth and proliferation .
- For instance, structure-based design approaches have been utilized to optimize quinazoline derivatives for enhanced potency against checkpoint kinase 2 (CHK2), an important target in cancer therapy .
-
Neurological Disorders
- The presence of the pyrrolidine moiety indicates possible interactions with neurotransmitter systems, which could be beneficial in treating neurological disorders such as anxiety or depression. Compounds with similar structures have shown promise as selective serotonin reuptake inhibitors (SSRIs) or modulators of other neurotransmitter systems .
- Antimicrobial Activity
Case Study 1: Anticancer Efficacy
In a study evaluating the efficacy of various quinazoline derivatives, compounds structurally related to 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol were tested against breast cancer cell lines. Results indicated that these compounds inhibited cell proliferation effectively, suggesting their potential as therapeutic agents in oncology .
Case Study 2: Neuropharmacology
Research into the neuropharmacological effects of similar pyrrolidine-containing compounds revealed that they could enhance cognitive function and reduce anxiety-like behaviors in animal models. This suggests that the compound may have potential applications in treating cognitive disorders and mental health conditions .
Mechanism of Action
CCT241533 (hydrochloride) exerts its effects by binding to the ATP pocket of CHK2, thereby inhibiting its kinase activity. This inhibition prevents the phosphorylation of CHK2 substrates involved in the DNA damage response, leading to the potentiation of PARP inhibitor-induced cytotoxicity. The compound’s selectivity for CHK2 over other kinases is attributed to its unique binding interactions within the ATP pocket .
Comparison with Similar Compounds
CCT241533 (hydrochloride) is unique in its high selectivity and potency as a CHK2 inhibitor. Similar compounds include:
CHK1 inhibitors: Such as UCN-01 and AZD7762, which target CHK1, another checkpoint kinase involved in the DNA damage response.
Other CHK2 inhibitors: Such as PV1019 and BML-277, which also inhibit CHK2 but with different selectivity profiles and potencies.
CCT241533 (hydrochloride) stands out due to its minimal cross-reactivity with other kinases and its ability to potentiate the effects of PARP inhibitors, making it a valuable tool in cancer research and therapy .
Biological Activity
The compound 4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol; hydrochloride (CAS No. 1262849-73-9) is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 442.48 g/mol. Its structure features a quinazoline core, a pyrrolidine ring, and multiple functional groups that contribute to its biological interactions.
Research indicates that this compound acts as a selective inhibitor of Checkpoint Kinase 2 (CHK2) , a protein kinase that plays a vital role in the DNA damage response pathway. CHK2 is activated in response to double-strand DNA breaks and is crucial for maintaining genomic stability. The inhibition of CHK2 by this compound may lead to altered cellular responses to DNA damage, potentially enhancing the efficacy of certain cancer therapies.
Enzyme Inhibition
The compound exhibits significant inhibition of CHK2, which is essential in cancer biology as it can modulate the cellular response to DNA damage. This inhibition could be beneficial in enhancing the effects of chemotherapeutic agents that induce DNA damage.
Receptor Modulation
In addition to its role as a CHK2 inhibitor, this compound may also interact with various receptors involved in inflammatory pathways. Studies suggest that it can influence the expression of protease-activated receptors (PARs) and modulate cytokine production in endothelial cells, which are crucial in inflammatory responses.
In Vitro Studies
- CHK2 Inhibition : In vitro assays demonstrated that the compound effectively inhibits CHK2 activity with an IC50 value indicative of its potency. This inhibition was correlated with increased sensitivity of cancer cell lines to DNA-damaging agents.
- Cytokine Production : Research involving human dermal microvascular endothelial cells showed that treatment with this compound led to increased production of pro-inflammatory cytokines such as IL-6 and MCP-1. This suggests that while it may inhibit certain pathways, it could also activate others related to inflammation.
In Vivo Studies
- Tumor Models : In animal models, administration of the compound resulted in reduced tumor growth rates when combined with standard chemotherapy regimens. The enhanced therapeutic effect was attributed to its dual action on both CHK2 inhibition and modulation of inflammatory responses.
- Neuroprotective Effects : Preliminary studies indicated potential neuroprotective properties, where the compound demonstrated the ability to reduce neuronal cell loss in models of neuroinflammation.
Comparative Analysis
Compound Name | Structural Features | Biological Activity |
---|---|---|
CCT241533 | Quinazoline core | CHK2 inhibitor |
Compound A | Lacks pyrrolidine | Moderate enzyme inhibition |
Compound B | Different substitutions on phenol | Limited receptor modulation |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing this compound, and what yields are typically achieved?
The synthesis involves multi-step reactions, including:
- Quinazoline core formation : Condensation of fluorinated intermediates (e.g., 4-fluoro-2-methylpyrimidine derivatives) with substituted anilines under mild, metal-free conditions to achieve yields of 65–85% .
- Pyrrolidine coupling : A chiral (3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidine intermediate is reacted with the quinazoline scaffold via nucleophilic aromatic substitution. Optimized conditions (e.g., DMF as solvent, 60–80°C) improve regioselectivity .
- Hydrochloride salt formation : Precipitation in HCl-saturated ethers ensures high purity (>95%) .
Q. Which analytical techniques are critical for confirming structural integrity?
- NMR spectroscopy : H and C NMR verify substituent positions (e.g., fluorine at C4, methoxy groups at C6/C7) and stereochemistry of the pyrrolidine moiety .
- HRMS : Validates molecular weight (e.g., observed [M+H] vs. calculated) .
- TLC/HPLC : Monitors reaction progress and purity (>98%) using silica gel plates (ethyl acetate/hexane) or C18 columns .
Q. What structural features influence the compound’s reactivity and biological interactions?
- Fluorine atom : Enhances metabolic stability and modulates electronic effects on the quinazoline ring .
- Chiral pyrrolidine : The (3S,4R) configuration dictates stereospecific binding to target proteins (e.g., kinases) .
- Hydroxypropan-2-yl group : Increases solubility and hydrogen-bonding potential .
Q. How is the hydrochloride salt form advantageous for biological studies?
The hydrochloride salt improves aqueous solubility (critical for in vitro assays) and stability during storage. Salt formation is confirmed via Cl ion detection in elemental analysis .
Q. What solvents and reaction conditions optimize intermediate purification?
- Recrystallization : Ethanol/water mixtures (1:3 v/v) for quinazoline intermediates .
- Column chromatography : Silica gel with gradient elution (CHCl/MeOH) for pyrrolidine derivatives .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve pyrrolidine coupling efficiency?
- Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., epimerization) .
- Solvent screening : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrrolidine amine .
- Catalyst-free protocols : Avoid metal catalysts to reduce post-reaction purification steps .
Q. How should researchers resolve contradictions in biological activity data across studies?
- Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 µM) and validated cell lines .
- Statistical controls : Apply ANOVA or mixed-effects models to account for batch variability .
- Orthogonal assays : Confirm target engagement via SPR (binding affinity) and Western blot (downstream signaling) .
Q. What experimental designs assess the compound’s stability under physiological conditions?
- pH stability : Incubate in buffers (pH 2–9) at 37°C and monitor degradation via HPLC at 0, 24, and 48 hours .
- Thermal stability : Accelerated stability studies (40–60°C) with Arrhenius modeling predict shelf-life .
Q. How can computational modeling predict SAR for derivatives?
- Docking studies : Use crystal structures of target proteins (e.g., EGFR kinase) to simulate binding poses of fluorinated quinazoline analogs .
- QSAR models : Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with IC values from kinase assays .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., cyclization) .
- Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .
Properties
IUPAC Name |
4-fluoro-2-[4-[[(3S,4R)-4-(2-hydroxypropan-2-yl)pyrrolidin-3-yl]amino]-6,7-dimethoxyquinazolin-2-yl]phenol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27FN4O4.ClH/c1-23(2,30)15-10-25-11-17(15)27-21-13-8-19(31-3)20(32-4)9-16(13)26-22(28-21)14-7-12(24)5-6-18(14)29;/h5-9,15,17,25,29-30H,10-11H2,1-4H3,(H,26,27,28);1H/t15-,17-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAKJUTZIXHTMPC-SSPJITILSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CNCC1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)([C@@H]1CNC[C@H]1NC2=NC(=NC3=CC(=C(C=C32)OC)OC)C4=C(C=CC(=C4)F)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClFN4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1431697-96-9 | |
Record name | 3-Pyrrolidinemethanol, 4-[[2-(5-fluoro-2-hydroxyphenyl)-6,7-dimethoxy-4-quinazolinyl]amino]-α,α-dimethyl-, hydrochloride (1:1), (3R,4S)-rel- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1431697-96-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.